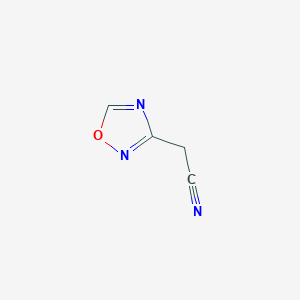

2-(1,2,4-Oxadiazol-3-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1,2,4-Oxadiazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 809534-07-4 . It has a molecular weight of 109.09 . The IUPAC name for this compound is 1,2,4-oxadiazol-3-ylacetonitrile . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as “this compound”, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C4H3N3O/c5-2-1-4-6-3-8-7-4/h3H,1H2 . The key for this InChI code is GKNUEJIJYDLYFD-UHFFFAOYSA-N .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 109.09 .科学的研究の応用

Stability and Degradation Studies

- Degradation Kinetics of Oxadiazole Derivatives : The stability of a 1,2,4-oxadiazole derivative, BMS-708163, was studied across different conditions to understand its degradation kinetics and mechanism. This research aimed to design a stable drug product by identifying optimal conditions that minimize degradation, finding that the compound exhibited maximum stability in a pH range of 3-5 (Hartley et al., 2012).

Fluorescence and Chemosensing Applications

- Fluorescent Chemosensors for Metal Ions : An oxadiazole-based fluorescent chemosensor was developed for selective detection of Zn(2+) ions in aqueous solutions, showing significant fluorescence enhancement upon binding. This chemosensor was also successfully applied for imaging Zn(2+) in living cells, indicating its potential for biological and environmental sensing applications (Zhou et al., 2012).

Antifungal Agents

- Novel Oxadiazole Derivatives as Antifungal Agents : A series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal properties. The study revealed that many of these compounds exhibited moderate to good antifungal activity, suggesting their potential as antifungal agents (Shelke et al., 2014).

Synthetic Methodologies and Chemical Reactions

- Synthesis of 2,5-Di-Substituted 1,3,4-Oxadiazoles : A mild and facile method for the one-pot synthesis of 2,5-di-substituted 1,3,4-oxadiazoles at room temperature was developed, highlighting an efficient approach to synthesize these compounds with high yield and short reaction times. This methodology provides a valuable tool for the synthesis of oxadiazole derivatives (Rostamizadeh & Ghamkhar, 2008).

Safety and Hazards

The safety information for “2-(1,2,4-Oxadiazol-3-yl)acetonitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

将来の方向性

The future directions for “2-(1,2,4-Oxadiazol-3-yl)acetonitrile” and similar compounds could involve further exploration of their potential therapeutic applications. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

特性

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-2-1-4-6-3-8-7-4/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNUEJIJYDLYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)

![N-(3-acetylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2828876.png)